尖晶石

描述

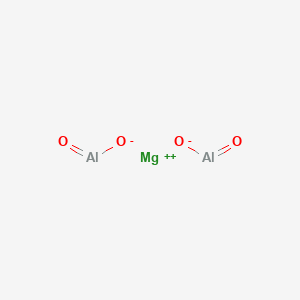

Spinel is a mineral that belongs to the group of oxides and forms in various colors, making it a popular gemstone . Its chemical composition is magnesium aluminum oxide (MgAl2O4). Spinel crystals have an octahedral crystal structure and are often found as octahedral, rounded grains or as single crystals . The spinel structure is formulated MM’2X4, where M and M’ are tetrahedrally and octahedrally coordinated cations, respectively, and X is an anion (typically O or F) .

Synthesis Analysis

Spinel ferrites are among the most promising soft magnetic materials due to their superior coercivity, tailored band gap, high saturation magnetization, and other physical, thermal, and electrical characteristics . They are synthesized using various methods, including the sol-gel method . The synthesis techniques employed for designing Spinel Ferrite Nanoparticles (SFNPs) have been widely used in several applications such as photodegradation of organic pollutants, gas sensors, high-recurrence gadgets, and water-splitting .

Molecular Structure Analysis

The structure of spinel ferrite nanoparticles (SFNPs) is such that they are metal oxides having a spinel structure with the general formula AB2O4, where A and B address different metal cations situated at the tetrahedral (A site) and octahedral (B site). The metal cations are tetrahedrally/octahedrally coordinated to oxygen atoms at both the sites .

Chemical Reactions Analysis

Spinel ferrites have been found to be useful in increasing reaction yield, lowering reaction temperatures, and catalyzing certain chemical reactions . Recent research has also proven that Zn (II) substituted cobalt ferrites are more effective in comparison to Mn (II) and Cu (II) substituted cobalt ferrites .

Physical And Chemical Properties Analysis

Spinel is identifiable by its hardness (Mohs hardness 8), vitreous luster, and octahedral crystal habit . It has a wide range of colors, which include red, pink, orange, blue, green, brown, black, or yellow . The chemical composition of spinel is magnesium aluminum oxide (MgAl2O4). It consists of equal proportions of magnesium oxide (MgO) and aluminum oxide (Al2O3) .

科学研究应用

光催化应用:尖晶石光催化剂用于环境修复、氢气生成、CO2减排和光电化学分解水。它们独特的物理、化学、光学和电子特性使它们适用于这些应用(Chandrasekaran et al., 2018)。

锂离子电池应用:尖晶石结构在锂离子电池应用中得到利用,特别是在高温钠和锂电池的开发中,以及作为可充电锂电池的阳极、阴极或固体电解质(Thackeray, 2020)。

先进氮化物:尖晶石氮化物,特别是基于硅的尖晶石氮化物,由于其超高硬度和高热稳定性而被合成用于结构和功能应用。它们是切削工具和发光二极管的潜在材料(Zerr et al., 2006)。

锂离子电池阳极材料:尖晶石Li4Ti5O12阳极材料正在开发用于高功率密度电池,在电动汽车和大型静止电源供应中应用(Sun et al., 2015)。

生物医学应用:磁性尖晶石铁氧体纳米颗粒(SFNPs)用于癌症磁热疗法和靶向药物传递,利用其磁性和生物相容性(Abdel Maksoud et al., 2022)。

能源系统中的机器学习:机器学习加速了具有热稳定性和特殊电光特性的尖晶石的发现,应用于光伏、压电器件、催化剂、电池和热电器件(Wang et al., 2021)。

透明多晶尖晶石:用于装甲、红外窗和其他产品,该领域的研究侧重于理解尖晶石的结构,并将加工与结构特性相关联以改善性能(Goldstein, 2012)。

电催化:具有受控制备的尖晶石应用于氧还原/析氧反应(ORR/OER)及其他领域,在能源存储/转换、数据存储、生物技术和电子学中发挥重要作用(Zhao et al., 2017)。

陶瓷复合材料:尖晶石用于陶瓷复合材料如MgAl2O4-ZrO2(Y2O3),由于其透明性和机械性能,在牙科技术中有应用(Santos et al., 2016)。

微结构和孔隙度研究:研究尖晶石薄膜以了解射频溅射实验条件对氧化物薄膜微结构的影响,这对各种技术应用具有重要意义(Oudrhiri-Hassani et al., 2008)。

光学应用:氧化镁铝尖晶石用于光学应用如窗户、圆顶、装甲和透镜,因其优异的透射特性(Digiovanni et al., 2005)。

阴极材料制备:尖晶石LiMn2O4作为可充电锂电池的阴极材料制备,教授学生材料科学的方面(Zümreoğlu-Karan & Yilmazer, 2000)。

未来方向

Spinel ferrites have drawn the attention of researchers owing to their interesting magnetic, electrical, and optical performances . Potential applications have been explored in information technology (magnetic sensing and data storage), the electronic industry (resistive switching devices, magnetization switching devices, and spintronic devices), and energy storage fields (supercapacitors, lithium-ion batteries as anodes and cathodes, catalysts, photoelectrodes, and so on) . These areas present future directions for the application and study of Spinel.

属性

IUPAC Name |

magnesium;dioxoalumanuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Mg.4O/q2*-1;+2;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCHAFPTQLGIKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Al-]=O.O=[Al-]=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2MgO4, Mg(AlO2)2 | |

| Record name | magnesium aluminium oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_aluminium_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Record name | magnesium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_aluminate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40893211 | |

| Record name | Aluminum magnesium oxide (MgAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Spinel | |

CAS RN |

1302-67-6, 12068-51-8 | |

| Record name | Spinel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001302676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum magnesium oxide (MgAl2O4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spinel (Mg(AlO2)2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-4-chlorophenol](/img/structure/B223820.png)

![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)

![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)

![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)

![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)

![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)